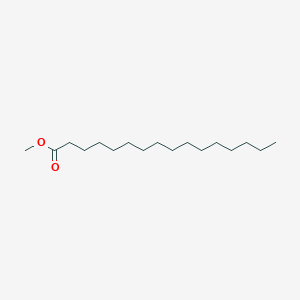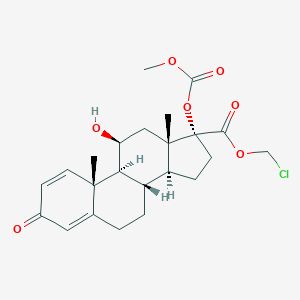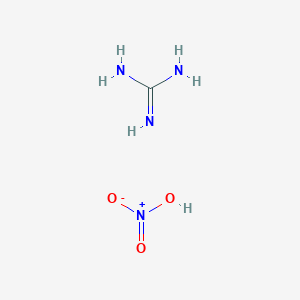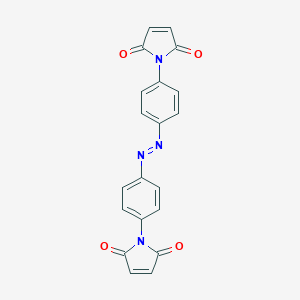
4-羟基肉桂酸
描述
对香豆酸是一种有机化合物,化学式为HOC₆H₄CH=CHCO₂H。它是三种羟基肉桂酸异构体之一。这种白色固体微溶于水,但易溶于乙醇和乙醚。对香豆酸自然存在于多种食用植物和真菌中,例如花生、海军豆、番茄、胡萝卜、罗勒和大蒜。 它也存在于葡萄酒、醋和大麦谷物中 .
科学研究应用
对香豆酸在科学研究中具有广泛的应用:
作用机制
对香豆酸通过多种机制发挥作用:
抗氧化活性: 它通过清除自由基和增强抗氧化酶的活性来抑制氧化应激.
抗炎活性: 它通过抑制促炎细胞因子和酶的产生来减少炎症.
抗菌活性: 对香豆酸破坏细菌细胞膜并与细菌基因组 DNA 结合,抑制细胞功能并导致细胞死亡 .生化分析
Biochemical Properties
4-Hydroxycinnamic acid plays a significant role in biochemical reactions. It is involved in the phenylpropanoid pathway, a key metabolic route in plants that produces a wide array of secondary metabolites . This compound interacts with enzymes such as phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), tyrosine ammonia lyase (TAL), and others involved in the synthesis of hydroxycinnamates . These interactions are crucial for the production of other phenolic compounds, contributing to the plant’s defense mechanisms and overall health .
Cellular Effects
In cellular processes, 4-Hydroxycinnamic acid has been shown to have protective effects. For instance, it can delay apoptosis and decrease oxidative damage in cells . It has been observed to increase the activities of mitochondrial complexes I and II, leading to enhanced ATP production . Furthermore, it can influence cell function by modulating mitochondrial fusion and fission .
Molecular Mechanism
At the molecular level, 4-Hydroxycinnamic acid exerts its effects through various mechanisms. It is known to act as a powerful antioxidant, scavenging a variety of reactive oxygen species (ROS) and potentially inhibiting enzymes that promote oxidative stress . In addition, it is involved in the enzymatic decarboxylation and reduction processes in bacteria like Lactobacillus spp., contributing to the biological activity of these acids .
Temporal Effects in Laboratory Settings
Over time, the effects of 4-Hydroxycinnamic acid can change in laboratory settings. For example, it has been observed that cells cultured with this compound show delayed apoptosis and decreased oxidative damage . This suggests that 4-Hydroxycinnamic acid may have long-term effects on cellular function, potentially enhancing cell survival under certain conditions .
Dosage Effects in Animal Models
The effects of 4-Hydroxycinnamic acid can vary with different dosages in animal models. For instance, one study found that the administration of this compound led to an overall acceleration of the wound healing process in diabetic mice
Metabolic Pathways
4-Hydroxycinnamic acid is involved in several metabolic pathways. It is derived from cinnamic acid via hydroxylation or methylation, processes that involve various enzymes . It is also a part of the phenylpropanoid pathway, contributing to the synthesis of diverse phenolic compounds .
Transport and Distribution
It is known that this compound can be absorbed in the small intestine and excreted in the urine .
Subcellular Localization
One study suggests that a protein involved in the biosynthesis of hydroxycinnamic acids, including 4-Hydroxycinnamic acid, is localized to the endoplasmic reticulum
准备方法
合成路线和反应条件
工业生产方法
工业生产通常涉及通过碱性水解从木质纤维素材料中提取对香豆酸。 这种方法因其效率和廉价原料的可用性而受到青睐 .
化学反应分析
反应类型
- 对香豆酸可以发生氧化反应,形成各种产物,包括醌和其他氧化衍生物。
还原: 对香豆酸的还原可以生成二氢香豆酸等产物。
对香豆酸可以参与取代反应,特别是涉及芳环上的羟基。常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和硝化剂等试剂可以在各种条件下用于实现取代反应。
主要产物
氧化: 醌和其他氧化衍生物。
还原: 二氢香豆酸。
取代: 对香豆酸的卤代和硝基衍生物。
相似化合物的比较
类似化合物
阿魏酸: 另一种羟基肉桂酸,具有类似的抗氧化和抗炎特性。
咖啡酸: 以其抗氧化和抗炎作用而闻名。
芥子酸: 表现出抗氧化、抗炎和抗菌活性。
独特性
对香豆酸的独特性在于其杀菌活性的双重机制,包括破坏细菌细胞膜和与细菌基因组 DNA 结合 . 这种双重作用使其在对抗细菌感染方面特别有效。
属性
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWKAQJJWESNS-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901076 | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-98-4, 7400-08-0 | |
| Record name | trans-4-Hydroxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Coumaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Coumaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Coumaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | p-coumaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-COUMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211.5 °C | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-hydroxycinnamic acid inhibit tyrosinase activity?
A1: 4-Hydroxycinnamic acid (HCA) inhibits tyrosinase activity through a mixed inhibition mechanism. It can bind to both the free enzyme and the enzyme-substrate complex, interfering with the oxidation of L-DOPA []. This inhibition is attributed to HCA's ability to:
- Competitively bind to the active site: HCA can occupy the binding sites for both monophenol and diphenol substrates within tyrosinase's active site [].
- Chelate copper ions: HCA forms a chelate complex with the Cu2+ ions present in tyrosinase, altering its conformation and activity [].
- Undergo catalytic oxidation: Tyrosinase can oxidize HCA to its corresponding quinone, potentially contributing to the inhibitory effect [].
Q2: Does 4-hydroxycinnamic acid affect bacterial biofilms?
A2: Yes, research shows that 4-hydroxycinnamic acid exhibits anti-biofilm activity against Streptococcus mutans, a bacterium implicated in dental plaque formation. It disrupts biofilm production at concentrations as low as 0.01 mg/mL, significantly reducing biofilm formation even at lower concentrations [].
Q3: What is the role of 4-hydroxycinnamic acid in the photocycle of photoactive yellow protein (PYP)?
A3: 4-Hydroxycinnamic acid acts as the chromophore in PYP. Upon light absorption, it undergoes trans-to-cis isomerization, triggering a photocycle involving several intermediates. Glutamate 46 (Glu46), a nearby amino acid residue, donates a proton to the deprotonated 4-hydroxycinnamate anion in the pR intermediate, leading to its protonation in the pB intermediate [, ]. This proton transfer is crucial for the conformational changes in PYP associated with signal transduction.
Q4: What is the molecular formula and weight of 4-hydroxycinnamic acid?
A4: The molecular formula of 4-hydroxycinnamic acid is C9H8O3, and its molecular weight is 164.16 g/mol [].
Q5: Are there any characteristic spectroscopic features of 4-hydroxycinnamic acid?
A5: Yes, 4-hydroxycinnamic acid exhibits distinctive spectroscopic features:
- Infrared (IR) Spectroscopy:
- Ultraviolet-visible (UV-Vis) Spectroscopy:
Q6: How does temperature affect the stability of 4-hydroxycinnamic acid as a MALDI matrix?
A6: Unlike other commonly used matrices like 2,5-dihydroxybenzoic acid and nor-harmane, 4-hydroxycinnamic acid undergoes decarboxylation when heated at its melting point, yielding trans-/cis-4-hydroxyphenylacrilonitrile []. This thermal degradation can impact its performance as a matrix in UV-MALDI-MS.
Q7: What is the role of 4-hydroxycinnamic acid in lignin degradation and humification?
A7: Fungi utilize extracellular laccases to oxidatively couple 4-hydroxycinnamic acid, forming dimers like trans-4-hydroxy-3-(trans-4′-cinnamyloxy) cinnamic acid []. This process is significant for:
Q8: How does the stereochemistry of 4-hydroxycinnamic acid derivatives impact their performance as MALDI matrices?
A8: Studies comparing E-sinapinic acid (E-SA) and Z-sinapinic acid (Z-SA) reveal that Z-SA demonstrates superior performance as a matrix for carbohydrate analysis in MALDI-MS [, ]. This difference is attributed to:
- Reduced cluster formation: Z-SA produces fewer matrix clusters in the low m/z region, enhancing the detection of short peptides [].
- Improved ionization efficiency: Z-SA facilitates the ionization of both hydrophilic and hydrophobic peptides [].
Q9: How do structural modifications of 4-hydroxycinnamic acid affect its anti-thrombosis activity?
A9: Studies on bokbunja wine lees identified several cinnamic and benzoic acid derivatives, including 4-hydroxycinnamic acid (HCA) and sinapic acid (SA) []. These compounds exhibited anticoagulant and antiplatelet activity without hemolytic effects. Notably, SA, a methoxylated derivative of HCA, showed potent anti-thrombosis activity for the first time [].
Q10: How can the sensitivity of MALDI-MS for insulin analysis be enhanced?
A10: Premixing α-cyano-4-hydroxycinnamic acid (CHCA) matrix with transferrin (Tf) significantly enhances insulin signal intensity in MALDI-TOF-MS. This premixing strategy improves the detection limit of insulin and is particularly effective for larger peptides and proteins [].
Q11: What analytical techniques are employed to study 4-hydroxycinnamic acid and related compounds?
A11: A range of analytical techniques are used to investigate 4-hydroxycinnamic acid and its derivatives:
- High-performance liquid chromatography (HPLC): For separating and quantifying 4-hydroxycinnamic acid and related compounds in complex mixtures like propolis [, ].
- Mass spectrometry (MS): For identifying and characterizing 4-hydroxycinnamic acid and its derivatives based on their mass-to-charge ratio. Various ionization techniques are employed, including:
- Electrospray ionization (ESI): For analyzing polar compounds like 4-hydroxycinnamic acid and characterizing propolis based on its chemical fingerprint [].
- Matrix-assisted laser desorption/ionization (MALDI): For analyzing a wide range of biomolecules, including carbohydrates, peptides, and proteins, often utilizing 4-hydroxycinnamic acid derivatives as matrices [, , , , , , , , , ].
- Nuclear magnetic resonance (NMR) spectroscopy: For determining the structure and conformation of 4-hydroxycinnamic acid and its derivatives [, , , ].
- Ultraviolet-visible (UV-Vis) spectroscopy: For studying the interactions of 4-hydroxycinnamic acid with enzymes like tyrosinase and characterizing the formation of complexes [, ].
- Infrared (IR) spectroscopy: For identifying functional groups and studying hydrogen bonding patterns in 4-hydroxycinnamic acid [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI)](/img/structure/B116600.png)





![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)

